2-Methyl-6-((phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione
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Overview
Description
2-Methyl-6-((phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with a phenylsulfonyl group attached to the oxygen atom
Preparation Methods
The synthesis of 2-Methyl-6-((phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thiazole and pyrimidine intermediates under specific reaction conditions. For instance, the reaction may involve the use of reagents such as carboxylic anhydrides or acid chlorides, followed by cyclization in the presence of a base . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-Methyl-6-((phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Methyl-6-((phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation. This makes it a promising candidate for cancer therapy.
Materials Science: The unique structure of the compound allows it to be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound can be used as a building block for the synthesis of more complex molecules with desired properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-Methyl-6-((phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the cell cycle. This leads to the induction of apoptosis in cancer cells, making it a potential anticancer agent . The molecular pathways involved include the inhibition of CDK2/cyclin A2 complex, which plays a crucial role in cell cycle progression .
Comparison with Similar Compounds
2-Methyl-6-((phenylsulfonyl)oxy)(1,3)thiazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione can be compared with other thiazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar heterocyclic structure, but with a pyrazole ring instead of a thiazole ring.
Pyrido[2,3-d]pyrimidine: Known for its antiproliferative and antimicrobial activities, this compound has a pyridine ring fused to the pyrimidine ring.
Pyrimidino[4,5-d][1,3]oxazine: This compound features an oxazine ring fused to the pyrimidine ring and is studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
18903-25-8 |
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Molecular Formula |
C12H9N3O5S2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2-methyl-5,7-dioxo-4H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl) benzenesulfonate |
InChI |
InChI=1S/C12H9N3O5S2/c1-7-13-10-9(21-7)11(16)15(12(17)14-10)20-22(18,19)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,17) |
InChI Key |
CIARDSLDNCFBMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=O)N(C(=O)N2)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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